molecular formula C38H71O3P B14330773 Dihexadecyl phenyl phosphite CAS No. 110281-39-5

Dihexadecyl phenyl phosphite

Cat. No.: B14330773
CAS No.: 110281-39-5
M. Wt: 606.9 g/mol
InChI Key: UDXPGZWEMZRTQA-UHFFFAOYSA-N
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Description

Dihexadecyl phenyl phosphite is an organophosphorus compound primarily used as a stabilizer in polymers and plastics. Its structure consists of a central phosphorus atom bonded to one phenyl group and two hexadecyl (C₁₆) chains via phosphite linkages (P–O–R). This configuration provides steric hindrance and hydrolytic stability, making it effective in preventing thermal degradation during polymer processing.

Properties

CAS No.

110281-39-5

Molecular Formula

C38H71O3P

Molecular Weight

606.9 g/mol

IUPAC Name

dihexadecyl phenyl phosphite

InChI

InChI=1S/C38H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-39-42(41-38-34-30-29-31-35-38)40-37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-35H,3-28,32-33,36-37H2,1-2H3

InChI Key

UDXPGZWEMZRTQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCC)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexadecyl phenyl phosphite can be synthesized through the reaction of phenol with hexadecyl alcohol in the presence of phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Dihexadecyl phenyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dihexadecyl phenyl phosphite primarily involves its antioxidant properties. It acts by decomposing hydroperoxides into non-radical products, thereby preventing oxidative degradation of polymers and other materials. The phenyl and hexadecyl groups enhance its solubility and effectiveness in various media .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of dihexadecyl phenyl phosphite with analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Melting Point (°C) Key Applications
This compound - (C₆H₅O)P(OC₁₆H₃₃)₂ ~675 (estimated) C₁₆ Not reported High-temperature polymer stabilization
Phenyl diisodecyl phosphite 25550-98-5 C₂₆H₄₇O₃P 438.64 C₁₀ (branched) Liquid at RT PVC stabilization
Dioctadecyl phenyl phosphite 68123-02-4 C₄₂H₈₁O₃P 665.08 C₁₈ Not reported Specialty polymer additives
Tris(2,4-di-tert-butylphenyl) phosphite 31570-04-4 C₃₃H₅₄O₃P 542.73 Aromatic substituents ~180–185 Universal antioxidant
Dimethyl phosphite 868-85-9 C₂H₇O₃P 110.05 C₁ -50 to -45 Chemical intermediate

Key Observations:

  • Alkyl Chain Length: this compound’s long C₁₆ chains enhance compatibility with high-molecular-weight polymers, reducing volatility and migration compared to shorter-chain analogs like phenyl diisodecyl phosphite (C₁₀) .
  • Hydrolytic Stability: Longer alkyl chains provide steric protection against hydrolysis. For example, phosphites with branched C₁₀ chains (e.g., phenyl diisodecyl phosphite) require co-stabilizers like phenol antioxidants for optimal performance, whereas this compound likely exhibits superior standalone stability .
  • Thermal Stability: Dioctadecyl phenyl phosphite (C₁₈) and tris(2,4-di-tert-butylphenyl) phosphite are preferred for high-temperature applications due to their higher decomposition temperatures .

Application-Specific Performance

  • Polymer Stabilization: this compound’s long alkyl chains improve compatibility with polyolefins and PVC, reducing plate-out during extrusion. In contrast, dimethyl phosphite (C₁) is unsuitable for polymers due to high volatility and moisture sensitivity .
  • This compound’s larger size may further increase environmental persistence in sediments.

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